2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine is a complex organic compound notable for its unique structural features, including a trifluoromethyl group, a methoxy group, and a phenylethyl group linked to a pyridine ring via a sulfanyl linkage. This compound's distinctive chemical structure imparts specific physical and chemical properties, which are valuable in various scientific and industrial applications. The compound is classified under organofluorine compounds due to the presence of the trifluoromethyl group and is also categorized as a heterocyclic compound because of the pyridine ring.
The synthesis of 2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine generally follows a multi-step process:
In industrial settings, optimization of this synthetic route is crucial for achieving high yields and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance production efficiency.
The molecular formula of 2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine is , with a molecular weight of approximately 299.31 g/mol. The structure features:
| Property | Value |
|---|---|
| CAS Number | 832133-25-2 |
| IUPAC Name | 2-(2,2,2-trifluoro-1-methoxy-1-phenylethyl)sulfanylpyridine |
| InChI | InChI=1S/C14H12F3NOS/c1-19... |
| InChI Key | ADKFNAJZFRRWEQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(C1=CC=CC=C1)(C(F)(F)F)SC2=CC=CC=N2 |
The compound can undergo various chemical transformations:
| Reaction Type | Reagents |
|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Lithium aluminum hydride, sodium borohydride |
| Substitution | Sodium methoxide, potassium tert-butoxide |
The reactions yield various products:
The mechanism of action for 2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine involves several interactions at the molecular level:
The physical properties of 2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine include its solubility characteristics and melting point (not specified in available data).
The chemical properties include reactivity towards oxidation and reduction processes as well as its stability under various conditions. Specific analytical methods such as NMR spectroscopy or mass spectrometry may be employed for detailed characterization.
The compound has several scientific research applications:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: